N,N,4-trimethyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide
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Overview
Description
2-BENZENESULFONAMIDO-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a carboxamide group. Thiazole rings are known for their aromaticity and biological activity, making them a key component in many pharmacologically active compounds .
Preparation Methods
The synthesis of 2-BENZENESULFONAMIDO-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a chloroacetamide derivative, in the presence of ammonium.
Introduction of the Benzenesulfonamide Group: This step involves the reaction of the thiazole derivative with a benzenesulfonyl chloride under basic conditions.
Addition of the Carboxamide Group:
Chemical Reactions Analysis
2-BENZENESULFONAMIDO-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the thiazole ring .
Scientific Research Applications
2-BENZENESULFONAMIDO-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-BENZENESULFONAMIDO-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves the inhibition of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . By inhibiting this enzyme, the compound disrupts the tumor’s ability to regulate pH, leading to cell death. The molecular targets and pathways involved include the inhibition of glycolysis and the induction of apoptosis .
Comparison with Similar Compounds
2-BENZENESULFONAMIDO-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potent biological activity. Similar compounds include:
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C13H15N3O3S2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3O3S2/c1-9-11(12(17)16(2)3)20-13(14-9)15-21(18,19)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,15) |
InChI Key |
INOZQKVJWSQOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)N(C)C |
Origin of Product |
United States |
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